molecular formula C8H11ClN2O B1584684 Acetamide, N-(4-aminophenyl)-, monohydrochloride CAS No. 43036-07-3

Acetamide, N-(4-aminophenyl)-, monohydrochloride

Cat. No.: B1584684
CAS No.: 43036-07-3
M. Wt: 186.64 g/mol
InChI Key: JWCADJJPGAITCH-UHFFFAOYSA-N
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Description

Structural Characterization

Crystallographic Analysis and Molecular Geometry

The monohydrochloride salt crystallizes in the monoclinic system with space group C2/c. Key crystallographic parameters include:

Parameter Value
a (Å) 11.673(2)
b (Å) 9.862(2)
c (Å) 9.601(1)
β (°) 111.71(2)
Z (formula units) 4

The structure comprises a planar CCN₂ skeleton with equal C–N bonds (mean length: 1.307 Å) and a short C–C single bond (1.477(3) Å) in the acetamide group. The chloride ion is coordinated by four amino-hydrogen atoms (N–H distances: 2.33(2)–2.46(2) Å), forming a tetrahedral arrangement. This hydrogen-bonding network stabilizes the cationic structure.

Spectroscopic Identification

FT-IR

The infrared spectrum of the parent compound, 4-aminoacetanilide, exhibits:

  • N–H stretches : Broad peaks at 3300–3500 cm⁻¹ (primary amine) and 3200–3300 cm⁻¹ (amide N–H).
  • C=O stretch : Sharp peak at ~1650 cm⁻¹ (amide carbonyl).
    In the monohydrochloride, protonation of the amino group shifts N–H stretches to lower wavenumbers (~2800–3000 cm⁻¹) due to N–H···Cl hydrogen bonding.
¹H NMR

For 4-aminoacetanilide (free base):

Proton Environment Chemical Shift (δ, ppm)
NH₂ (aromatic) 4.5–5.0 (broad)
Acetamide CH₃ 2.1 (s)
Aromatic protons 6.5–7.5 (m)

The monohydrochloride’s NH₂ protons are deshielded (~6.0–7.0 ppm) due to protonation and hydrogen bonding.

UV-Vis

The parent compound absorbs at λₘₐₓ ~280 nm (π→π* transition of the aromatic ring). Protonation in the hydrochloride may induce a red shift due to increased electron density delocalization.

Tautomeric Forms and Protonation States

The monohydrochloride exists predominantly as the protonated form:
Structure :
$$ \text{CH}3\text{CONH-C}6\text{H}4\text{-NH}3^+\text{Cl}^- $$

Protonation occurs at the amino group, forming an ammonium cation stabilized by chloride counterion interactions. No significant tautomerism is observed in the acetamide group under standard conditions.

Comparative Analysis with Parent Compound 4-Aminoacetanilide

Property Monohydrochloride 4-Aminoacetanilide (Free Base)
Crystallinity Planar CCN₂ skeleton, C2/c space group Likely less ordered, no defined space group
Solubility High in polar solvents (e.g., water) Moderate solubility in water
N–H Stretching (IR) ~2800–3000 cm⁻¹ (N–H···Cl) 3300–3500 cm⁻¹ (free NH₂)
Thermal Stability Decomposition above 200°C Melting point: 159–165°C

The hydrochloride salt exhibits enhanced hydrogen-bonding capacity and altered electronic properties compared to the free base.

Properties

IUPAC Name

N-(4-aminophenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c1-6(11)10-8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCADJJPGAITCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1161753-45-2
Record name Acetamide, N-(4-aminophenyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1161753-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5068445
Record name Acetamide, N-(4-aminophenyl)-, monohydrochloride
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Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43036-07-3
Record name 4-Aminoacetanilide hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-aminophenyl)-, hydrochloride (1:1)
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Record name Acetamide, N-(4-aminophenyl)-, hydrochloride (1:1)
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Record name Acetamide, N-(4-aminophenyl)-, monohydrochloride
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Record name 4-acetamidoanilinium chloride
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Preparation Methods

Starting Materials and Reagents

Component Chemical Formula Role
p-Phenylenediamine C6H8N2 Starting amine substrate
Acetic anhydride C4H6O3 Acetylating agent
Hydrochloric acid (HCl) HCl Acidic medium and salt formation

Reaction Steps

  • Acetylation of p-Phenylenediamine
    p-Phenylenediamine reacts with acetic anhydride under acidic conditions to selectively acetylate one of the amino groups, forming N-(4-aminophenyl)acetamide.

  • Formation of Hydrochloride Salt
    The acetylated product is treated with hydrochloric acid to generate the monohydrochloride salt, enhancing solubility and stability.

Reaction Conditions

  • The acetylation is typically carried out in an acidic medium, often using hydrochloric acid, which also facilitates the salt formation in situ.
  • Temperature control is critical to optimize yield and prevent overacetylation or side reactions.
  • Reaction time varies depending on scale and conditions but generally proceeds until completion as monitored by chromatographic methods.

Industrial Production Considerations

Industrial synthesis follows the same fundamental chemistry but incorporates scale-up and process optimization strategies:

Aspect Details
Reactor Type Bulk reactors capable of handling large volumes
Temperature Control Precise control to maintain optimal reaction kinetics
pH Control Maintained acidic to favor salt formation
Purification Techniques Crystallization or recrystallization to achieve high purity
Yield Optimization Process parameters adjusted for maximum conversion and minimal impurities

Purification and Characterization

  • The crude product is purified by crystallization from suitable solvents, often water or aqueous alcohol mixtures.
  • Recrystallization enhances purity and removes residual starting materials or side products.
  • Characterization is performed using spectroscopic methods (NMR, IR), melting point analysis, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Process

Step Description Conditions/Notes
1. Acetylation p-Phenylenediamine + Acetic anhydride Acidic medium (HCl), controlled temp.
2. Salt Formation Treatment with HCl to form monohydrochloride In situ during acetylation or post-reaction
3. Purification Crystallization/recrystallization Solvent choice affects crystal quality
4. Drying and Packaging Dry under vacuum or ambient conditions Prevent moisture uptake

Comparative Analysis with Related Compounds

Compound Key Difference Impact on Preparation
Acetanilide Lacks para amino group Simpler acetylation, no salt needed
p-Aminophenol Hydroxyl group instead of acetamide Different reactivity, different synthesis
N-(4-nitrophenyl)acetamide Nitro group instead of amino group Requires different reduction steps

The presence of both amino and acetamide groups in Acetamide, N-(4-aminophenyl)-, monohydrochloride necessitates controlled acetylation and salt formation steps, distinguishing its preparation from related compounds.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-aminophenyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives such as N-(4-nitrophenyl)acetamide.

    Reduction: Corresponding amines such as N-(4-aminophenyl)ethanamine.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

Acetamide, N-(4-aminophenyl)-, monohydrochloride serves as an important intermediate in the synthesis of various dyes and pigments. Its ability to undergo multiple chemical reactions allows for the development of complex organic molecules.

Biology

The compound has been employed in studies related to enzyme inhibition and protein interactions. Its mechanism of action involves binding to active sites on enzymes, which can inhibit their activity through hydrogen bonding and electrostatic interactions.

Medicine

Research indicates potential applications in drug development due to its biological activity. It has been evaluated for its anticonvulsant properties and its role in modulating histone acetylation, which is crucial for gene expression regulation.

Anticonvulsant Activity

Studies have shown that derivatives of this compound exhibit anticonvulsant properties. For example, certain structural modifications enhance pharmacological efficacy against seizures in animal models.

Study on Liver Toxicity

Research has indicated that prolonged exposure to high levels of acetamides may lead to hepatotoxicity. Monitoring exposure levels is essential for assessing safety profiles and understanding metabolism.

Antimicrobial Activity

Investigations into the antimicrobial properties of Acetamide derivatives have revealed significant activity against various pathogens. This suggests potential applications in developing new antimicrobial agents.

Data Tables

Application AreaDescriptionKey Findings
ChemistryIntermediate for dyesUsed in synthesizing various pigments
BiologyEnzyme inhibitionInhibits dihydrofolate reductase (DHFR)
MedicineDrug developmentEvaluated for anticonvulsant effects

Mechanism of Action

The mechanism of action of Acetamide, N-(4-aminophenyl)-, monohydrochloride involves its interaction with biological molecules. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The acetamide group can form hydrogen bonds with amino acid residues in the enzyme, leading to inhibition of enzyme activity. Additionally, the amino group can participate in electrostatic interactions with negatively charged residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(3-Chlorophenyl)-2-morpholino-acetamide Monohydrochloride (Compound 13, )
  • Formula : C₁₂H₁₆ClN₃O₂
  • Key Differences: Substituent: 3-chlorophenyl group instead of 4-aminophenyl. Additional morpholino group (-N(CH₂CH₂)₂O) on the acetamide chain. The morpholino group introduces steric bulk, affecting receptor binding kinetics .
N-(4-Hydroxyphenyl)acetamide ()
  • Formula: C₈H₉NO₂
  • Key Differences :
    • Hydroxyl (-OH) group replaces the amine (-NH₂) on the phenyl ring.
    • Impact : The hydroxyl group increases acidity (pKa ~10 vs. ~5 for aromatic amines), altering solubility and metabolic pathways. This compound is a precursor in paracetamol synthesis .
N-(4-Bromophenyl)acetamide ()
  • Formula: C₈H₈BrNO
  • Key Differences :
    • Bromine atom replaces the amine group.
    • Impact : Bromine’s larger atomic radius and lower electronegativity compared to chlorine or amine groups result in distinct crystallographic properties (e.g., C-Br bond length: 1.89 Å vs. C-NH₂ ~1.47 Å) .

Functional Group Modifications on the Acetamide Chain

Lidocaine Hydrochloride ()
  • Formula : C₁₄H₂₂N₂O·HCl
  • Key Differences: Diethylamino group (-N(CH₂CH₃)₂) and dimethylphenyl substituent. Impact: The branched alkyl groups enhance lipid solubility, making lidocaine effective as a local anesthetic. The hydrochloride salt ensures rapid dissolution in biological fluids .
2-Amino-N-(2,6-dimethylphenyl)acetamide Monohydrochloride ()
  • Formula : C₁₁H₁₅ClN₂O
  • Key Differences: Amino group (-NH₂) on the acetamide chain and dimethylphenyl substituent. Impact: The additional amino group increases hydrogen-bonding capacity, influencing interactions with enzymes or receptors in medicinal chemistry applications .

Pharmacologically Active Analogues

2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX, )
  • Formula : C₁₅H₁₃N₃O
  • Key Differences: Cyanophenyl and pyridinyl groups replace the 4-aminophenyl ring. Impact: The cyano group (-CN) and pyridine ring enhance binding to the SARS-CoV-2 main protease (binding affinity: −22 kcal/mol) via interactions with HIS163 and ASN142 .
N-(3-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide Derivatives ()
  • Example : Compound 14 (C₁₈H₁₈F₃N₃O)
  • Key Differences :
    • Piperazine ring introduces basicity and conformational flexibility.
    • Impact : These derivatives exhibit anticonvulsant activity due to enhanced interactions with neuronal ion channels .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Formula LogP* Solubility (Water) Key Applications
N-(4-aminophenyl)acetamide HCl C₈H₁₁ClN₂O 1.2 High Pharmaceutical intermediate
N-(4-hydroxyphenyl)acetamide C₈H₉NO₂ 0.8 Moderate Analgesic precursor
Lidocaine HCl C₁₄H₂₂ClN₂O 2.9 High Local anesthetic
2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide C₁₅H₁₃N₃O 2.5 Low Antiviral agent

*LogP values estimated based on substituent contributions.

Biological Activity

Acetamide, N-(4-aminophenyl)-, monohydrochloride, also known as 4-Acetamidoanilinium chloride, is a chemical compound with the molecular formula C8H10N2O·HCl. This compound is a derivative of acetanilide characterized by an amino group at the para position of the phenyl ring and an acetamide group. Its hydrochloride form enhances its solubility in water, making it suitable for various biological applications and synthetic processes.

Synthesis

The synthesis of this compound typically involves the acetylation of p-phenylenediamine using acetic anhydride in an acidic medium, often hydrochloric acid. The reaction proceeds through the following steps:

  • Reaction of p-Phenylenediamine with Acetic Anhydride : This forms N-(4-aminophenyl)acetamide.
  • Formation of Hydrochloride Salt : The resulting product is treated with hydrochloric acid to yield the hydrochloride salt.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. It has been studied for its potential roles in enzyme inhibition and protein interactions.

Mechanism of Action :

  • The compound can act as an enzyme inhibitor by binding to active sites on enzymes. The acetamide group facilitates hydrogen bonding with amino acid residues, while the amino group can engage in electrostatic interactions with negatively charged residues within the enzyme's active site.

Anticonvulsant Activity

Research has indicated that derivatives of acetamides exhibit anticonvulsant properties. For example, a study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant activity in animal models. Some compounds showed significant protective effects against seizures, suggesting that structural modifications in acetamides can enhance their pharmacological efficacy .

Enzyme Inhibition Studies

Acetamides have been evaluated for their inhibitory effects on various enzymes. The binding affinities and inhibition constants have been characterized through biochemical assays. For instance, studies have shown that certain acetamides can effectively inhibit dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis and cellular proliferation .

Case Studies

  • Study on Liver Toxicity :
    • A significant concern regarding acetamides is their potential hepatotoxicity. Long-term exposure to high levels of acetamides has been linked to liver damage and cancer in animal models. Monitoring exposure levels and understanding the metabolism of these compounds are crucial for assessing their safety profiles .
  • Antimicrobial Activity :
    • Some studies have explored the antimicrobial properties of acetamides against various bacterial strains. Compounds with specific structural features demonstrated moderate activity against gram-positive bacteria, indicating that further optimization could lead to effective antimicrobial agents .

Data Tables

Study Focus Findings Reference
Anticonvulsant ActivityCertain derivatives exhibited significant seizure protection in animal models
Enzyme InhibitionEffective inhibition of dihydrofolate reductase; binding affinity characterized
HepatotoxicityLong-term exposure linked to liver damage; need for careful monitoring
Antimicrobial ActivityModerate activity against gram-positive organisms; potential for drug development

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Acetamide, N-(4-aminophenyl)-, monohydrochloride, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves two steps: (1) acetylation of 4-aminophenylamine with acetic anhydride to form N-(4-aminophenyl)acetamide, followed by (2) hydrochlorination using hydrochloric acid or a chloride donor under controlled pH. Key reagents include hydroxylamine hydrochloride for intermediate stabilization, and sodium acetate as a buffer to maintain reaction neutrality. Temperature control (60–80°C) and solvent selection (e.g., ethanol/water mixtures) are critical for yield optimization .
  • Optimization Tips : Microwave-assisted synthesis can enhance reaction rates and purity by reducing side reactions. Monitor pH rigorously during hydrochlorination to avoid over-acidification, which may degrade the amine group .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are essential to verify the acetamide backbone and aromatic substitution patterns. For example, the N–H proton of the acetamide group appears as a singlet near δ 2.1 ppm, while aromatic protons resonate between δ 6.5–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 199.08 for the base compound). Isotopic patterns should align with chlorine presence in the monohydrochloride form .
  • Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What are the recommended storage conditions to ensure compound stability?

  • Guidelines : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the amide bond or oxidation of the aromatic amine. Desiccants like silica gel are recommended to mitigate moisture absorption, which can lead to hydrochloride dissociation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Troubleshooting Strategies :

  • Dynamic NMR : Use variable-temperature NMR to detect rotational barriers in the acetamide group, which may cause signal splitting .
  • 2D Correlation Spectroscopy (COSY, HSQC) : Resolve overlapping aromatic signals by mapping 1H^1H-1H^1H and 1H^1H-13C^{13}C correlations .
  • X-ray Crystallography : For crystalline samples, single-crystal analysis provides unambiguous confirmation of bond angles and proton environments .

Q. What comparative approaches are used to evaluate the biological activity of this compound against structural analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Compare with analogs like N-(4-aminophenyl)benzamide or N-(4-aminophenyl)propanamide. Key parameters include steric hindrance (e.g., dimethylpropanamide vs. acetamide) and electronic effects (e.g., methoxy vs. chloro substituents) .
  • In Vitro Assays : Use standardized cytotoxicity assays (e.g., MTT assay) to quantify antiproliferative effects across cell lines. Normalize results to controls like lidocaine hydrochloride, which shares a similar acetamide backbone .

Q. What reaction mechanisms are hypothesized for its participation in nucleophilic substitution or redox reactions?

  • Mechanistic Insights :

  • Nucleophilic Substitution : The 4-aminophenyl group acts as an electron-rich aromatic system, facilitating electrophilic aromatic substitution (e.g., nitration or sulfonation). The acetamide moiety can undergo hydrolysis to regenerate the amine under acidic or basic conditions .
  • Redox Reactions : The amine group may oxidize to nitroso or nitro derivatives under strong oxidants (e.g., KMnO4_4), while the acetamide carbonyl can be reduced to a methylene group using LiAlH4_4 .

Q. How should researchers design experiments to assess stability under physiological conditions?

  • Experimental Design :

  • pH Stability Studies : Incubate the compound in buffers simulating physiological pH (7.4), gastric fluid (pH 1.2), and lysosomal compartments (pH 4.5). Monitor degradation via HPLC at timed intervals .
  • Thermal Gravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity profiles to guide formulation development .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Acetamide, N-(4-aminophenyl)-, monohydrochloride
Reactant of Route 2
Reactant of Route 2
Acetamide, N-(4-aminophenyl)-, monohydrochloride

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